N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine
Description
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine (CAS 1502292-84-3) is a substituted aromatic amine with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.207 g/mol . Its structure comprises a benzene ring substituted with a fluorine atom at position 3, a methoxy group at position 4, and a cyclopropylamine group attached via the nitrogen atom. The SMILES notation (COc1ccc(NC2CC2)cc1F) and InChI key confirm its stereochemical configuration .
The compound is classified as a pure chemical reagent (TRC-C986370-100MG) and is stable at room temperature .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
FBLDQMCFXIZNRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine typically involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of fluoroquinolone antibiotics, it interacts with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and leading to the death of bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine and analogous benzenamine derivatives:
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound balances a methoxy group (electron-donating, EDG) and fluorine (electron-withdrawing, EWG), whereas analogs like the N-butyl-N-ethyl derivative feature strongly electron-withdrawing nitro and trifluoromethyl groups, which increase electrophilicity .
- Steric Bulk : The cyclopropyl group in the target compound provides moderate steric hindrance, contrasting with the larger N-butyl and N-ethyl groups in the nitro-substituted analog .
Molecular Weight and Solubility :
- The target compound has a lower molecular weight (181.2 g/mol) compared to the morpholine-containing analog (463.98 g/mol), suggesting differences in lipophilicity. The sulfonyl and morpholine groups in the latter enhance polarity and aqueous solubility .
Biological Relevance: Fluorine in the target compound may improve metabolic stability and membrane permeability compared to non-halogenated analogs . The morpholine-containing derivative’s polar groups could favor interactions with hydrophilic biological targets .
Biological Activity
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group, a fluorine atom at the meta position, and a methoxy group at the para position of a benzene ring. The presence of these functional groups influences its biological activity, particularly in terms of receptor binding and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom can enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins. The methoxy group may also play a role in modulating the compound’s pharmacokinetics and pharmacodynamics.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with specific enzymes, potentially inhibiting their activity. |
| Receptor Binding | Binds to various receptors, influencing cellular signaling pathways. |
| Metabolic Stability | Affects the compound's half-life and bioavailability in biological systems. |
Biological Activity
Research has shown that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives containing similar structural motifs demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, analogs with similar configurations have shown minimum inhibitory concentration (MIC) values below 0.24 μg/mL against resistant strains .
- Antiparasitic Activity : The compound has been evaluated for its potential as an antimalarial agent. Its analogs have demonstrated efficacy in inhibiting PfATP4-associated Na-ATPase activity, crucial for Plasmodium falciparum survival .
Case Study: Antimalarial Efficacy
In a study involving high-throughput screening against P. falciparum, compounds similar to this compound were found to inhibit the parasite effectively. The leading analogs showed EC values as low as 0.011 μM, indicating strong antiparasitic potential .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability due to its metabolic pathways. Studies have indicated that the cyclopropyl group influences metabolic stability, although it may also lead to rapid degradation in certain contexts .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-Life | Moderate (varies by study) |
| Clearance Rate | High (variable based on metabolism) |
| Bioavailability | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 3-fluoro-4-methoxy-nitrobenzene as a precursor. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
- Step 2 : Introduce the cyclopropyl group via nucleophilic substitution. Use cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or acetonitrile).
- Step 3 : Optimize temperature (80–100°C) and reaction time (12–24 hrs) to balance yield and purity. Monitor by TLC or HPLC .
- Critical Note : Fluorine at the 3-position may sterically hinder cyclopropane ring formation; consider using phase-transfer catalysts to improve reactivity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR Analysis :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm).
- ¹³C NMR : Confirm cyclopropyl carbons (δ 8–12 ppm) and fluorine coupling in the aromatic region .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities.
- X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm stereoelectronic effects of the cyclopropyl group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Troubleshooting Strategy :
- Scenario : Aromatic proton splitting patterns deviate from expected first-order coupling.
- Solution : Perform 2D NMR (COSY, HSQC) to identify through-space interactions (e.g., NOE effects from the cyclopropyl group).
- Scenario : Unassigned peaks in MS/MS fragmentation.
- Solution : Use computational tools (e.g., Gaussian or ORCA) to model fragmentation pathways and compare with experimental data .
- General Rule : Cross-validate with alternative techniques (e.g., IR for functional groups) and consult crystallographic databases (e.g., Cambridge Structural Database) .
Q. What computational methods are suitable for predicting the reactivity of the cyclopropyl-amine moiety in catalytic systems?
- Modeling Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the amine group.
- Molecular Dynamics (MD) : Simulate solvent effects on cyclopropyl ring stability in polar vs. nonpolar environments.
- Software Recommendations : Gaussian (DFT), GROMACS (MD), or CRITIC2 for electron-density analysis .
Q. How can researchers optimize regioselectivity in further functionalization (e.g., introducing a sulfonamide group)?
- Experimental Design :
- Protection/Deprotection Strategy : Protect the amine with Boc (tert-butoxycarbonyl) before sulfonylation to prevent side reactions.
- Solvent Effects : Use DCM or THF to minimize steric hindrance from the cyclopropyl group.
- Catalysis : Employ Pd(0) or Cu(I) catalysts for C–N cross-coupling reactions. Monitor reaction progress via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (computational) and experimental (synthetic) yields?
- Root-Cause Framework :
- Hypothesis 1 : Solvent polarity in simulations does not match experimental conditions.
- Test : Re-run computations with explicit solvent models (e.g., SMD in Gaussian).
- Hypothesis 2 : Unaccounted steric effects from the methoxy group.
- Test : Synthesize a methoxy-free analog and compare reaction kinetics .
- Documentation : Use a decision matrix to rank variables (temperature, catalyst loading) and identify critical factors .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Validation
Table 2 : Common Synthetic Challenges and Mitigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
